Diethyl ethyl(isopropyl)malonate
CAS No.: 2049-66-3
Cat. No.: VC19744164
Molecular Formula: C12H22O4
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2049-66-3 |
---|---|
Molecular Formula | C12H22O4 |
Molecular Weight | 230.30 g/mol |
IUPAC Name | diethyl 2-ethyl-2-propan-2-ylpropanedioate |
Standard InChI | InChI=1S/C12H22O4/c1-6-12(9(4)5,10(13)15-7-2)11(14)16-8-3/h9H,6-8H2,1-5H3 |
Standard InChI Key | KRUDPAOHEFAZDK-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(C)C)(C(=O)OCC)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Identity and Nomenclature
Diethyl ethyl(isopropyl)malonate is systematically named diethyl 2-ethyl-2-propan-2-ylpropanedioate under IUPAC guidelines . Its molecular formula, C₁₂H₂₂O₄, corresponds to a molecular weight of 230.30 g/mol . The compound’s structure features a central carbon atom bonded to two ethoxycarbonyl groups, an ethyl group, and an isopropyl group, as depicted in its canonical SMILES notation: CCC(C(C)C)(C(=O)OCC)C(=O)OCC .
Stereochemical and Conformational Analysis
Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) |
---|---|---|---|
Diethyl ethyl(isopropyl)malonate | C₁₂H₂₂O₄ | Ethyl, Isopropyl | 230.30 |
Diethyl malonate (DEM) | C₇H₁₂O₄ | None (unsubstituted) | 160.17 |
Diethyl isobutylmalonate | C₁₁H₂₀O₄ | Isobutyl | 216.27 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via a double alkylation strategy. Diethyl malonate undergoes sequential deprotonation and alkylation with ethyl bromide and isopropyl bromide in the presence of a strong base like sodium ethoxide. The reaction proceeds via an SN2 mechanism, with the second alkylation requiring harsher conditions due to increased steric hindrance.
Key Reaction Steps:
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Deprotonation:
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First Alkylation (Ethyl):
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Second Alkylation (Isopropyl):
Industrial Production
Industrial protocols optimize yield (>85%) by employing phase-transfer catalysts and controlled temperature regimes (60–80°C). Post-synthesis purification involves fractional distillation under reduced pressure (8–10 Torr), yielding a colorless liquid with a boiling point of 120–122°C.
Physicochemical Properties
Spectral Characteristics
Infrared spectroscopy reveals two distinct carbonyl stretching bands at 1745 cm⁻¹ and 1720 cm⁻¹, attributed to the two ester groups. The split arises from differential electronic effects of the alkyl substituents rather than enolization. Nuclear magnetic resonance (NMR) data include:
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¹H NMR (CDCl₃): δ 1.25 (t, 6H, CH₂CH₃), 1.35 (d, 6H, CH(CH₃)₂), 2.45 (m, 2H, CH₂), 4.15 (q, 4H, OCH₂) .
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¹³C NMR (CDCl₃): δ 14.1 (CH₂CH₃), 22.3 (CH(CH₃)₂), 46.8 (C-central), 61.5 (OCH₂), 170.2 (C=O) .
Solubility and Stability
The compound exhibits high solubility in nonpolar solvents (e.g., hexane, toluene) and moderate solubility in ethanol. It remains stable under inert atmospheres but undergoes hydrolysis in acidic or alkaline aqueous media, yielding malonic acid derivatives.
Reactivity and Chemical Applications
Nucleophilic Alkylation
The active methylene group enables alkylation with electrophiles such as alkyl halides. For example, reaction with benzyl bromide produces disubstituted malonates, precursors to γ-aminobutyric acid (GABA) analogs.
Cyclocondensation Reactions
In the presence of urea and electrochemical activation, diethyl ethyl(isopropyl)malonate forms ureides, compounds with applications in anticonvulsant drug development. The reaction mechanism involves:
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Electrochemical Reduction: Generation of a carbanion intermediate.
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Nucleophilic Attack: Reaction with urea to form a tetrahedral intermediate.
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Elimination: Release of ethanol and formation of the ureide.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing β-diketones and heterocyclic compounds. For instance, it facilitates the production of pyrrole derivatives via the Paal-Knorr synthesis, which are scaffold structures in antiviral agents.
Agrochemical Development
Steric hindrance from the isopropyl group enhances the bioavailability of agrochemicals derived from this malonate. Recent patents highlight its use in synthesizing herbicidal sulfonylureas with improved soil persistence.
Comparative Analysis with Analogous Malonates
Reactivity Trends
Parameter | Diethyl ethyl(isopropyl)malonate | Diethyl Malonate (DEM) |
---|---|---|
pKa (in DMSO) | 18.2 | 16.3 |
Boiling Point (°C) | 120–122 (8 Torr) | 199 (760 Torr) |
Alkylation Efficiency | Moderate (steric hindrance) | High |
The isopropyl group’s steric bulk reduces nucleophilic reactivity but enhances selectivity in asymmetric syntheses.
Future Research Directions
Emerging studies explore its utility in metal-organic frameworks (MOFs) and catalysis. For example, copper complexes of malonate derivatives show promise in photocatalytic CO₂ reduction. Additionally, enantioselective alkylation protocols using chiral ligands could unlock new pathways in medicinal chemistry.
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